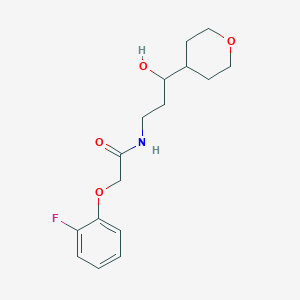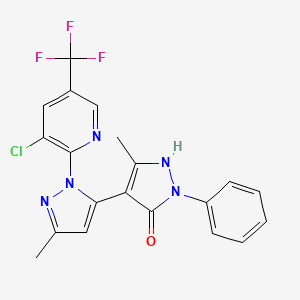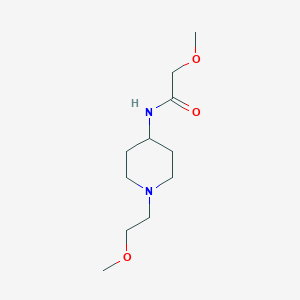
2-(2-fluorophenoxy)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-fluorophenoxy)-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)acetamide, also known as FPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPA is a synthetic compound that is structurally similar to other compounds that have been shown to have therapeutic effects, including anti-inflammatory and anti-tumor properties. In
Wissenschaftliche Forschungsanwendungen
Chemoselective Acetylation and Kinetics
Research by Magadum and Yadav (2018) on chemoselective acetylation using immobilized lipase highlights the importance of understanding reaction mechanisms for synthesizing intermediates like N-(2-Hydroxyphenyl)acetamide, which is crucial for antimalarial drugs. This study underscores the value of optimizing synthesis processes for compounds with potential pharmaceutical applications (Magadum & Yadav, 2018).
Coordination Complexes and Antioxidant Activity
K. Chkirate et al. (2019) demonstrated the synthesis of novel coordination complexes derived from pyrazole-acetamide, highlighting the effect of hydrogen bonding on self-assembly and their significant antioxidant activity. Such research points to the potential for designing new compounds with enhanced biological activities, including antioxidative properties, which can be pivotal for therapeutic applications (Chkirate et al., 2019).
Photoreactions of Flutamide
The study by Watanabe et al. (2015) on the photoreactions of flutamide, an anti-cancer drug, in different solvents provides insight into the behavior of fluorophenyl compounds under light exposure. Understanding such photoreactions is essential for developing drugs with improved stability and reduced side effects when exposed to sunlight (Watanabe, Fukuyoshi, & Oda, 2015).
Toxicological Evaluation of Novel Compounds
The toxicological evaluation of novel cooling compounds, such as 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl) acetamide by Karanewsky et al. (2015), serves as a critical step towards assessing the safety of new chemical entities for use in food and beverage applications. This research illustrates the importance of comprehensive safety assessments in the development of compounds intended for human consumption (Karanewsky et al., 2015).
Anti-inflammatory Activity
Research on the synthesis of novel N-(3-chloro-4-fluorophenyl) derivatives by Sunder and Maleraju (2013) explores the anti-inflammatory activities of these compounds, indicating the potential for developing new therapeutic agents targeting inflammation-related diseases (Sunder & Maleraju, 2013).
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-N-[3-hydroxy-3-(oxan-4-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO4/c17-13-3-1-2-4-15(13)22-11-16(20)18-8-5-14(19)12-6-9-21-10-7-12/h1-4,12,14,19H,5-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJFUEPAUKQVCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)COC2=CC=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-Propoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2893022.png)
![(5E)-5-[(2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2893023.png)
![3-Benzylsulfanyl-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2893024.png)
![3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2893025.png)

![1-(2-methoxyethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2893030.png)
![(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B2893033.png)
![3-Cyclopropyl-6-{[1-(naphthalene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2893034.png)
![4-(4-fluorophenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B2893037.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2893038.png)


![6-(5-Chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2893042.png)